![molecular formula C11H14N4O B3353420 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one CAS No. 5452-42-6](/img/structure/B3353420.png)
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one
Übersicht
Beschreibung
9-Cyclohexyl-3,9-dihydro-6H-purin-6-one, also known as CPT, is a purine analog that has been extensively studied for its potential therapeutic applications. It is a cyclic nucleotide phosphodiesterase (PDE) inhibitor that has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Wirkmechanismus
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one works by inhibiting the activity of PDE, which is an enzyme that breaks down cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one increases the levels of cAMP and cGMP, which can lead to a variety of cellular responses such as increased intracellular calcium, activation of protein kinase A, and activation of ion channels.
Biochemical and Physiological Effects:
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, which makes it a useful tool for studying cellular signaling pathways. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been extensively studied, and there is a large body of literature on its biochemical and physiological effects. However, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one also has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which can make it difficult to obtain large quantities of pure material. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have some toxicity in animal studies, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one. One area of interest is the development of new synthesis methods that can improve the yield and purity of 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one. Additionally, there is ongoing research on the use of 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one as a potential therapeutic agent for a variety of diseases, including cancer and neurodegenerative disorders. Finally, there is interest in studying the cellular signaling pathways that are activated by 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one, which can provide insight into its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
9-cyclohexyl-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMXSKNLJUSQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=CNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280851 | |
Record name | 9-cyclohexyl-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one | |
CAS RN |
5452-42-6 | |
Record name | NSC18925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-cyclohexyl-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.